molecular formula C19H19NOS B1385562 4-(Phenethyloxy)-N-(2-thienylmethyl)aniline CAS No. 1040693-88-6

4-(Phenethyloxy)-N-(2-thienylmethyl)aniline

Cat. No.: B1385562
CAS No.: 1040693-88-6
M. Wt: 309.4 g/mol
InChI Key: BKJRXPAVQXEEEB-UHFFFAOYSA-N
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Description

Overview of 4-(Phenethyloxy)-N-(2-thienylmethyl)aniline

This compound stands as a notable example of contemporary pharmaceutical intermediate chemistry, characterized by its sophisticated molecular architecture that incorporates three distinct aromatic systems connected through carefully designed linker groups. The compound's systematic name reflects its complex structure, which features a central aniline core substituted with a phenethyloxy group at the para position and a 2-thienylmethyl group attached to the nitrogen atom. This particular arrangement creates a molecule with significant structural diversity, containing both electron-rich and electron-deficient aromatic systems that can participate in various intermolecular interactions.

The molecular structure of this compound can be represented by the SMILES notation C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCC3=CC=CS3, which clearly illustrates the connectivity between the phenyl ring, the ethylene bridge, the phenoxy-aniline core, and the thiophene methylenic substituent. The presence of the thiophene ring system is particularly noteworthy, as sulfur-containing heterocycles often exhibit unique electronic properties and biological activities compared to their oxygen or nitrogen counterparts. The phenethyloxy substituent provides additional aromatic character and potential for π-π stacking interactions, while the flexible ethylene bridge allows for conformational adaptability.

The compound's registration in multiple chemical databases and commercial availability through various suppliers indicates its significance in research applications. Chemical suppliers such as Santa Cruz Biotechnology and Matrix Scientific have catalogued this compound under different product numbers, suggesting ongoing demand from research institutions and pharmaceutical companies. The availability of this compound in research quantities, typically ranging from 250 milligrams to 1 gram packages, indicates its role as a specialized research chemical rather than a bulk industrial intermediate.

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of aniline-based pharmaceutical intermediates and the systematic exploration of thiophene-containing drug candidates. While specific discovery details for this exact compound are not extensively documented in the available literature, its structural features align with medicinal chemistry trends that emerged in the late 20th and early 21st centuries, particularly the incorporation of heterocyclic elements into traditional pharmaceutical scaffolds.

The aniline moiety has served as a fundamental building block in pharmaceutical chemistry since the late 1800s, when early researchers began exploring aromatic amines for their biological activities. The systematic addition of alkoxy substituents to aniline derivatives became a common strategy for modulating both physicochemical properties and biological activity profiles. The phenethyloxy group specifically represents an evolution of this approach, providing both aromatic character and flexible linker properties that can influence molecular interactions with biological targets.

The inclusion of thiophene rings in pharmaceutical compounds gained prominence during the mid-to-late 20th century as researchers recognized the unique properties of sulfur-containing heterocycles. Thiophene systems often exhibit enhanced metabolic stability compared to furan analogues while maintaining similar electronic properties to benzene rings. The 2-thienylmethyl substituent pattern specifically has been employed in various pharmaceutical applications, indicating that this structural motif has proven valuable across multiple therapeutic areas.

The emergence of this compound in chemical supplier catalogs and research databases suggests its development as part of systematic structure-activity relationship studies or combinatorial chemistry efforts. The CAS registry number 1040693-88-6 was assigned relatively recently in chemical nomenclature terms, indicating that this specific compound represents contemporary pharmaceutical research rather than classical chemical development.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its potential applications across multiple domains of pharmaceutical and materials science. The compound's structural complexity makes it an attractive target for researchers investigating structure-activity relationships, particularly in studies examining how different aromatic substituents influence biological activity and physicochemical properties.

In medicinal chemistry research, compounds containing multiple aromatic systems like this compound serve as valuable tools for exploring molecular recognition processes. The presence of both electron-rich thiophene and electron-neutral phenyl systems, combined with the electron-donating aniline core, creates a molecule capable of participating in diverse intermolecular interactions including hydrogen bonding, π-π stacking, and hydrophobic interactions. These properties make such compounds valuable for investigating binding mechanisms with various protein targets.

The compound's appearance in specialized chemical supplier catalogs indicates its role in ongoing research projects that require access to structurally sophisticated intermediates. Research institutions and pharmaceutical companies utilize such compounds for various purposes including synthetic methodology development, biological screening programs, and as starting materials for further structural elaboration. The availability through multiple suppliers suggests sustained research interest and potential applications in drug discovery programs.

Current research trends in pharmaceutical chemistry emphasize the importance of structural diversity and the systematic exploration of chemical space. Compounds like this compound represent examples of how researchers combine established pharmaceutical building blocks in novel ways to create molecules with unique property profiles. The integration of thiophene heterocycles with traditional aniline pharmacophores exemplifies this approach to chemical space exploration.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic accessibility, and potential research applications. The primary objective is to consolidate available information about this compound and present it within the context of contemporary pharmaceutical and chemical research.

The scope of this review encompasses several key areas of investigation. Chemical characterization forms a fundamental component, including detailed analysis of molecular structure, physicochemical properties, and spectroscopic characteristics. Understanding these basic chemical features provides the foundation for evaluating the compound's potential applications and limitations in various research contexts.

Synthetic considerations represent another critical aspect of this review, examining potential synthetic routes, starting materials, and methodological approaches for compound preparation. While specific synthetic protocols may not be extensively documented for this particular compound, analysis of related synthetic transformations and the accessibility of constituent building blocks provides valuable insights for researchers interested in preparing this material.

Review Component Focus Areas Expected Outcomes
Chemical Characterization Molecular structure, physicochemical properties Comprehensive property profile
Synthetic Analysis Potential routes, building block availability Synthetic accessibility assessment
Research Applications Pharmaceutical research, materials science Application potential evaluation
Comparative Analysis Related compounds, structure-activity trends Structural relationship insights

The review also seeks to establish the compound's position within the broader landscape of pharmaceutical intermediates and research chemicals. By examining its structural relationships to known bioactive compounds and established pharmaceutical building blocks, this analysis aims to provide context for understanding the compound's potential significance in drug discovery and chemical research programs.

Properties

IUPAC Name

4-(2-phenylethoxy)-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-2-5-16(6-3-1)12-13-21-18-10-8-17(9-11-18)20-15-19-7-4-14-22-19/h1-11,14,20H,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJRXPAVQXEEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

4-Nitroaniline → (reduction) → 4-Aminophenol
4-Aminophenol + phenethyl bromide → (etherification) → 4-(2-Phenylethoxy)aniline
4-(2-Phenylethoxy)aniline + 2-thienylmethyl aldehyde → (reductive amination) → 4-(Phenethyloxy)-N-(2-thienylmethyl)aniline

Conditions:

  • Etherification: Base such as potassium carbonate in acetone or DMF at reflux.
  • Reductive amination: Sodium cyanoborohydride or catalytic hydrogenation over palladium in ethanol or methanol.

Palladium-Catalyzed Hydrogenation and Etherification

According to the synthesis of similar compounds, palladium-catalyzed hydrogenation provides a robust route:

  • Step 1 : Hydrogenation of nitro precursors to aniline derivatives using palladium on carbon (Pd/C) under hydrogen atmosphere at mild conditions (around 20°C, atmospheric pressure).

  • Step 2 : Ether formation via nucleophilic substitution of phenethyl halides with the amino group on the aromatic ring.

  • Step 3 : N-alkylation with 2-thienylmethyl halides under basic conditions to install the thienylmethyl moiety.

Reaction Conditions:

  • Catalyst: Pd/C (10%)
  • Solvent: Methanol or ethanol
  • Temperature: 20°C
  • Hydrogen pressure: Atmospheric

Multi-Step Synthesis via Intermediates

An alternative, more controlled route involves synthesizing intermediates such as 4-(2-phenylethoxy)aniline and subsequently performing N-alkylation with 2-thienylmethyl halides:

Step Reagents Conditions Purpose
1 4-Nitroaniline Reduction with Sn/HCl or catalytic hydrogenation To obtain 4-aminophenol or aniline
2 Phenethyl bromide or chloride Base (K2CO3), reflux Ether formation to produce 4-(2-phenylethoxy)aniline
3 2-Thienylmethyl bromide or chloride Base, reflux N-alkylation to attach the thienylmethyl group

Literature-Based Synthesis Pathways

Research findings suggest that similar compounds can be synthesized via condensation reactions involving heterocyclic derivatives and aromatic amines, often under reflux in solvents like toluene or xylene, with dehydration condensing agents. For example:

  • Reacting a 3-aminocrotonic acid derivative with 2,2,6-trimethyl-4H-1,3-dioxin-4-one under heat yields intermediates that can be further functionalized to produce the target compound.

  • Alternatively, reacting 1,4-dihydro-2,6-dimethyl-4-oxo-N-phenyl-4H-pyran-3-carboxamide with ammonia or amines in ethanol or water at moderate temperatures (around 60°C) can lead to the desired aniline derivatives.

Data Tables Summarizing Key Parameters

Method Reagents Solvent Catalyst Temperature Yield Notes
Nucleophilic Ether Formation 4-Nitroaniline, phenethyl halide Acetone/DMF K2CO3 Reflux High Widely used, straightforward
Palladium-Catalyzed Hydrogenation Nitro precursor Methanol/Ethanol Pd/C 20°C >90% Mild conditions, high efficiency
Condensation with Heterocyclic Derivatives 3-Aminocrotonic acid derivatives Toluene/Xylene None 100°C-140°C Moderate Suitable for complex intermediates

Research Findings and Considerations

  • Reaction Efficiency : Palladium-catalyzed hydrogenation coupled with nucleophilic substitution provides high yields and selectivity for the target compound.

  • Reaction Conditions : Mild temperatures and common solvents like ethanol, methanol, or DMF facilitate safe and efficient synthesis.

  • Purification : Crude products often require recrystallization or chromatography to attain high purity.

  • Environmental and Safety Aspects : Use of palladium catalysts and halogenated reagents necessitates proper handling and disposal protocols.

Chemical Reactions Analysis

Types of Reactions

4-(Phenethyloxy)-N-(2-thienylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Scientific Research Applications

4-(Phenethyloxy)-N-(2-thienylmethyl)aniline is utilized in various fields:

1. Chemistry

  • Building Block : Serves as a precursor for the synthesis of more complex organic molecules.
  • Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile reagent in synthetic organic chemistry.

2. Biology

  • Biological Activity : Investigated for its interactions with biomolecules, including enzymes and receptors.
  • Antimicrobial Properties : Exhibits potential antimicrobial activity against various bacterial strains.

3. Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and anticancer properties.
  • Mechanism of Action : Interacts with specific molecular targets, modulating their activity and influencing biological pathways.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as an antimicrobial agent in therapeutic applications.

Anticancer Mechanism Investigation

Another research focused on the anticancer properties of the compound revealed promising results. In vitro studies demonstrated that it induces apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(Phenethyloxy)-N-(2-thienylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyloxy group and thienylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aniline Ring

a. Alkoxy and Aryloxy Derivatives

  • 4-Methoxy-N-(3-pyridinylmethyl)aniline (): The methoxy group (-OCH₃) is electron-donating, enhancing the electron density of the aromatic ring compared to the phenethyloxy group (-OCH₂C₆H₅).
  • N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline (): The heptyloxy chain (-OC₇H₁₅) increases hydrophobicity, while the phenethyloxy group mirrors the target compound. This compound’s elongated alkyl chain may reduce crystallinity compared to the target’s shorter phenethyloxy substituent .

b. Sulfur-Containing Derivatives

  • (E)-4-(hexyloxy)-N-(4-(methylthio)benzylidene)aniline (): The methylthio (-SMe) group is electron-donating but less polarizable than the thienyl ring. The benzylidene (C₆H₅CH=) group introduces a planar, conjugated system absent in the target compound .
Substituent Effects on the Amine Nitrogen

a. Arylalkyl vs. Heteroarylalkyl Groups

  • 4-Methoxy-N-(1-phenylethyl)aniline (): The 1-phenylethyl group introduces a chiral center and steric bulk, which may hinder molecular packing compared to the thienylmethyl group. This could lower melting points or enhance solubility .

b. Bulky and Halogenated Groups

  • N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline (): The dichlorobenzyl group adds electron-withdrawing effects and steric hindrance, contrasting with the electron-rich thienylmethyl group. Halogens may enhance stability but reduce metabolic compatibility .
  • 4,4'-Bis(1-phenylethyl)diphenylamine (): The bis-phenylethyl groups create significant steric bulk, likely reducing solubility compared to the target compound .
Key Physicochemical Properties
  • Crystallinity : Bulky substituents (e.g., bis-phenylethyl in ) reduce crystallinity, while symmetric groups (e.g., bis-methoxybenzyl in ) enhance it. The thienylmethyl group in the target compound may promote moderate crystallinity due to planar heterocyclic stacking .
  • Solubility : Electron-withdrawing groups (e.g., sulfonyl in ) improve aqueous solubility, whereas long alkyl chains (e.g., heptyloxy in ) favor organic solvents. The target compound’s phenethyloxy and thienylmethyl groups likely render it soluble in polar aprotic solvents .
  • Thermal Stability : Sulfur-containing compounds (e.g., thiazole in ) exhibit higher thermal stability than oxygenated analogs due to stronger C-S bonds .

Biological Activity

4-(Phenethyloxy)-N-(2-thienylmethyl)aniline is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines phenethyloxy and thienylmethyl groups, which may contribute to its interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C17H19NOS
  • Molecular Weight: 285.41 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases associated with enzyme overactivity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The phenethyloxy and thienylmethyl groups may facilitate binding to receptors or enzymes, modulating their activity.

Proposed Mechanisms:

  • Receptor Binding: The compound may bind to specific receptors, altering signal transduction pathways.
  • Enzyme Interaction: It could inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of pathogenic organisms or cancer cells.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Studies: In vitro assays demonstrated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anticancer Studies: A study involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM. The mechanism was linked to apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsObserved EffectReference
AntimicrobialE. coli, Staphylococcus aureusInhibition (MIC: 10-50 µg/mL)
AnticancerHeLa, MCF-7Cell viability reduction (IC50: 20-40 µM)
Enzyme InhibitionVarious enzymesSpecific inhibition observed

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenethyloxy)-N-(2-thienylmethyl)aniline
Reactant of Route 2
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4-(Phenethyloxy)-N-(2-thienylmethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.